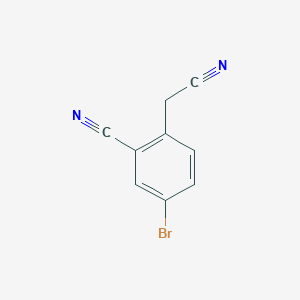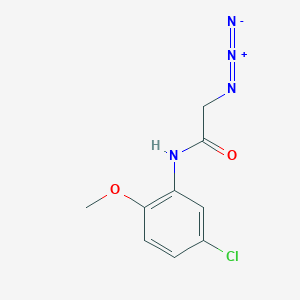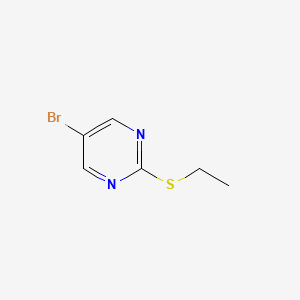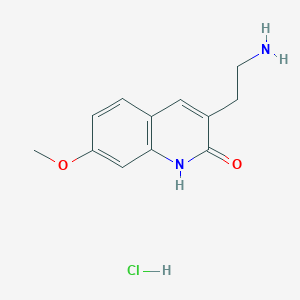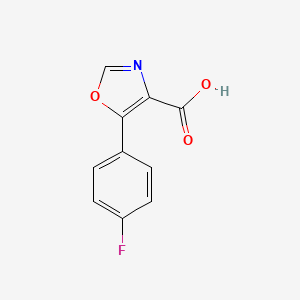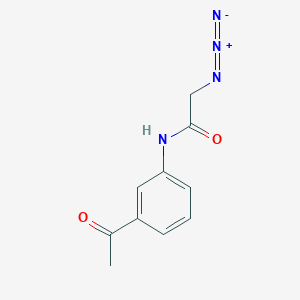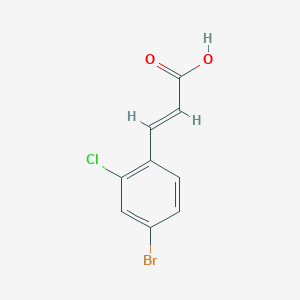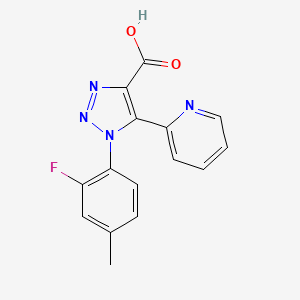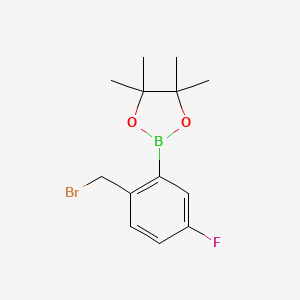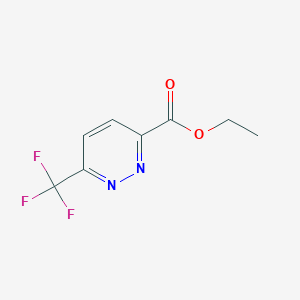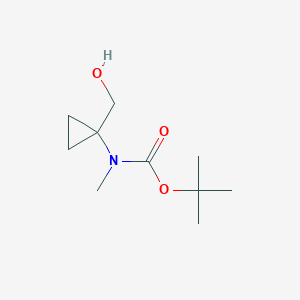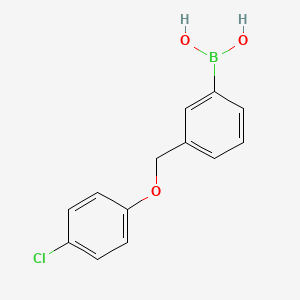
(3-((4-Chlorphenoxy)methyl)phenyl)boronsäure
Übersicht
Beschreibung
“(3-((4-Chlorophenoxy)methyl)phenyl)boronic acid” is a boronic acid derivative. Boronic acids are compounds that contain a boron atom bonded to two hydroxyl groups . They are known for their mild Lewis acidity and stability, making them important in organic synthesis .
Synthesis Analysis
The synthesis of boronic acids often involves the use of organometallic reagents and boranes . For example, one common method uses phenylmagnesium bromide and trimethyl borate to form the ester, which is then hydrolyzed to the product . Other routes involve electrophilic borates to trap phenylmetal intermediates from phenyl halides or from directed ortho-metalation .Molecular Structure Analysis
The molecular formula of “(3-((4-Chlorophenoxy)methyl)phenyl)boronic acid” is C13H12BClO3 . The boron atom in boronic acids is typically sp2-hybridized and contains an empty p-orbital .Chemical Reactions Analysis
Boronic acids are involved in various chemical reactions. For example, they are used in Suzuki-Miyaura cross-coupling reactions, which are widely applied transition metal-catalyzed carbon-carbon bond-forming reactions . They also participate in reactions involving the addition of B-H over an unsaturated bond .Physical And Chemical Properties Analysis
The physical and chemical properties of boronic acids can vary. For example, they can exist as a monomer, dimer (anhydride), or cyclic trimer in solution or the solid state, depending on the substitution pattern of the R group .Wissenschaftliche Forschungsanwendungen
Synthese von Borinsäurederivaten
(3-((4-Chlorphenoxy)methyl)phenyl)boronsäure: wird bei der Synthese von Borinsäurederivaten verwendet. Diese Derivate sind in der organischen Chemie wichtig für den Aufbau von Kohlenstoff-Kohlenstoff- und Kohlenstoff-Heteroatom-Bindungen. Sie finden auch Anwendungen in der Katalyse, Materialwissenschaft, Biologie, Bildgebung und mehr .
Grüne Synthese von substituierten Phenolen
Diese Verbindung spielt eine entscheidende Rolle bei der grünen Synthese von substituierten Phenolen. Der Prozess beinhaltet die Ipso-Hydroxylierung von Arylboronsäuren, ein milderes, umweltfreundlicheres und hoch effizientes Protokoll im Vergleich zu traditionellen Methoden .
Entwicklung von fluoreszierenden Werkzeugen
Phenylboronsäuren, einschließlich This compound, werden zur Herstellung von BODIPY-Farbstoffen verwendet. Diese Farbstoffe sind funktionelle und modulare fluoreszierende Werkzeuge, die an die Glykandomäne von Antikörpern gebunden werden können und so bioanalytische Anwendungen unterstützen .
Katalyse der regioselektiven Funktionalisierung
Die Verbindung ist bekannt dafür, die regioselektive Funktionalisierung von Diolen, Kohlenhydraten oder Epoxidringöffnungsreaktionen zu katalysieren. Diese Anwendung ist im Bereich der synthetischen organischen Chemie von Bedeutung, wo die selektive Funktionalisierung entscheidend ist .
Synthese von bioaktiven Verbindungen
Boronsäuren werden in der medizinischen Chemie zur Synthese von bioaktiven Verbindungen verwendet. Diese Verbindungen haben potenzielle therapeutische Anwendungen und können mit verschiedenen biologischen Zielstrukturen interagieren .
Optoelektronische Materialien
Aufgrund ihrer verstärkten Lewis-Acidität werden Boronsäuren wie This compound bei der Entwicklung von Materialien für die Optoelektronik eingesetzt. Sie tragen zum Fortschritt von Technologien in lichtemittierenden Geräten und Sensoren bei .
Muskarinische Acetylcholinrezeptor-Agonisten
Die Verbindung ist an der Synthese von Biarylamiden mit muskarinischer Acetylcholinrezeptor-Subtyp-M1-agonistischer Aktivität beteiligt. Diese Anwendung ist besonders relevant bei der Entwicklung von Behandlungen für neurologische Erkrankungen .
Antagonisten zur Behandlung chronischer Schmerzen
Schließlich wird This compound bei der Synthese von TRPV1-Antagonisten eingesetzt, die als Behandlungen für chronische Schmerzen untersucht werden. Dies zeigt die Rolle der Verbindung bei der Entwicklung neuartiger Schmerztherapieansätze .
Wirkmechanismus
Zukünftige Richtungen
Boronic acids have numerous applications in various fields, including catalysis, materials science, biology, and imaging . They are also used in the synthesis of biaryl amides with muscarinic acetylcholine receptor subtype M1 agonistic activity and the preparation of borinic acid picolinate esters for use against cutaneous diseases .
Eigenschaften
IUPAC Name |
[3-[(4-chlorophenoxy)methyl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BClO3/c15-12-4-6-13(7-5-12)18-9-10-2-1-3-11(8-10)14(16)17/h1-8,16-17H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCSYEFAEONRRRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)COC2=CC=C(C=C2)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90681342 | |
| Record name | {3-[(4-Chlorophenoxy)methyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90681342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1256358-70-9 | |
| Record name | B-[3-[(4-Chlorophenoxy)methyl]phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1256358-70-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {3-[(4-Chlorophenoxy)methyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90681342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



